2-Docosahexaenoyl-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

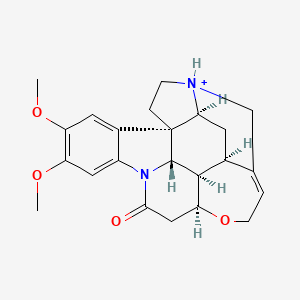

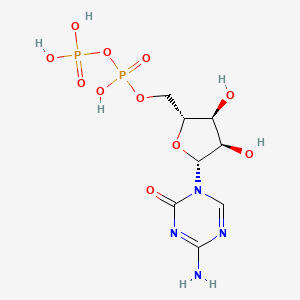

2-Docosahexaenoyl-sn-glycero-3-phosphocholine is an unsaturated glycerophospholipid, characterized by the substitution of two chains of docosahexaenoic acid at the sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup . It is an omega-3 lipid, which is relatively uncommon but notably abundant in certain tissues such as bonito muscle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with docosahexaenoic acid. The reaction is catalyzed by enzymes such as lysophosphatidylcholine transacylase, which facilitates the transfer of docosahexaenoic acid to the glycerol backbone .

Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, it can be synthesized chemically through controlled esterification reactions, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerophosphocholine.

Substitution: The choline headgroup can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.

Hydrolysis: Can be catalyzed by acids, bases, or specific enzymes such as phospholipases.

Substitution: Requires specific reagents that can target the choline headgroup.

Major Products:

Oxidation: Produces various oxidative derivatives.

Hydrolysis: Yields docosahexaenoic acid and glycerophosphocholine.

Substitution: Results in modified phospholipids with different headgroups.

Applications De Recherche Scientifique

2-Docosahexaenoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . This activation can lead to anti-inflammatory and neuroprotective effects .

Comparaison Avec Des Composés Similaires

1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: Similar structure but with docosahexaenoic acid at both sn-1 and sn-2 positions.

1-Docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a hydroxyl group at the sn-2 position instead of a second docosahexaenoic acid.

Uniqueness: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine is unique due to its specific configuration and the presence of docosahexaenoic acid at the sn-2 position, which imparts distinct biophysical properties and biological activities .

Propriétés

IUPAC Name |

[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTQOSPWXGHDNT-IYUZKTQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)